Methoxyketene
Description
Contextualization of Ketene (B1206846) Chemistry in Contemporary Organic Synthesis
Ketenes, characterized by the cumulative double bond system (C=C=O), are highly reactive organic molecules. Their reactivity is attributed to the electrophilic nature of the carbon atom adjacent to the carbonyl group and the inherent polarization of the π system. This intrinsic reactivity enables ketenes to participate in a broad spectrum of reactions, including cycloadditions, nucleophilic additions, and insertion processes. researchgate.netbritannica.com The parent compound, ketene (ethenone), represents the simplest member of this series and serves as an important reagent for acetylation reactions. wikipedia.org Substituted ketenes, such as methoxyketene, exhibit modulated reactivity and selectivity influenced by the electronic and steric characteristics of the attached functional groups. britannica.com
In the realm of contemporary organic synthesis, ketenes are frequently utilized as versatile building blocks and transient intermediates for the assembly of diverse molecular scaffolds, including but not limited to beta-lactams, beta-lactones, various carboxylic acid derivatives, and polymers. researchgate.netbritannica.comcolab.ws The capacity to generate ketenes in situ through various methods, including thermal, photochemical, and catalytic approaches, further enhances their applicability in complex synthetic sequences. cardiff.ac.uk
Historical Development and Early Investigations of this compound
The foundational work on ketene chemistry was laid by Hermann Staudinger, who first discovered and isolated diphenylketene (B1584428) in 1905. researchgate.netcardiff.ac.ukwikipedia.orgscripps.edu Subsequent early investigations focused on elucidating the synthesis and fundamental reactivity patterns of ketenes. The parent ketene was synthesized and its structural features were subjects of discussion between 1907 and 1908. scripps.edu
The study of this compound, as a substituted analog, likely emerged as researchers began to explore how different substituents influenced the stability and reactivity of the ketene functional group. Early research in this area would have concentrated on developing methods for its generation, given its reactive nature, and investigating its reactions with various nucleophiles and unsaturated systems. While specific early studies exclusively centered on this compound are not extensively detailed in the provided search results, the broader historical progression of ketene chemistry from the early 20th century established the necessary foundation for the investigation of substituted ketenes like this compound. researchgate.netscripps.edu Synthetic strategies for generating ketenes, such as the thermal decomposition of carboxylic acids or acid anhydrides, or elimination reactions from acyl chlorides, were developed during the early phase of ketene chemistry and were subsequently adapted for the synthesis of substituted ketenes. britannica.comwikipedia.org
Significance of this compound as a Reactive Intermediate in Advanced Synthetic Methodologies
This compound holds significant importance as a reactive intermediate, largely due to the influence of the electron-donating methoxy (B1213986) group positioned adjacent to the ketene moiety. This substitution pattern modifies its electronic distribution and consequently its reactivity when compared to the parent ketene or other substituted ketenes. This compound actively participates in key reactions that are instrumental in the synthesis of valuable organic compounds.
A prominent application of this compound is its involvement in [2+2] cycloaddition reactions, particularly with imines, leading to the formation of beta-lactams. beilstein-journals.orgrsc.orgbeilstein-journals.orgsci-hub.seresearchgate.netencyclopedia.pubspandidos-publications.com The Staudinger reaction, a widely recognized method for synthesizing beta-lactams, involves the cycloaddition between ketenes and imines. rsc.orgsci-hub.seresearchgate.netencyclopedia.pubugent.be this compound has been a specific subject of study in this reaction, with research delving into the stereochemical outcomes and the underlying mechanisms, including the role of zwitterionic intermediates and isomerization pathways in controlling the cis/trans stereochemistry of the resulting beta-lactam products. rsc.orgsci-hub.seresearchgate.netencyclopedia.pubcapes.gov.brnih.gov
This compound has also found utility in palladium-catalyzed transformations. For example, α-methoxyketene methyl silyl (B83357) acetals have been utilized in palladium-catalyzed arylation reactions with iodobenzenes, providing a route to synthesize methyl α-methoxyarylacetates. psu.edursc.orgacs.org These examples underscore the value of this compound derivatives in facilitating carbon-carbon bond formation and the construction of substituted aromatic systems.
Furthermore, this compound has been applied in the total synthesis of complex natural products and their core structures. Its reactivity has been strategically employed in crucial steps, such as cycloadditions or rearrangement reactions, to construct the intricate cyclic systems characteristic of these molecules. gla.ac.uk
The inherent reactivity and often transient nature of this compound frequently necessitate its in situ generation. Continuous flow systems have been explored as a method for generating and handling reactive intermediates like ketenes, potentially offering advantages in terms of control over reaction parameters and enhanced safety. cardiff.ac.uk
Structure
3D Structure
Properties
CAS No. |
54276-52-7 |
|---|---|
Molecular Formula |
C3H4O2 |
Molecular Weight |
72.06 g/mol |
InChI |
InChI=1S/C3H4O2/c1-5-3-2-4/h3H,1H3 |
InChI Key |
MIFXURDBXVFMHR-UHFFFAOYSA-N |
SMILES |
COC=C=O |
Canonical SMILES |
COC=C=O |
Synonyms |
methoxyketene |
Origin of Product |
United States |
Strategies for Methoxyketene Generation and Handling
Thermal Generation Methodologies
Thermal decomposition is a foundational approach for generating methoxyketene, relying on elevated temperatures to induce the fragmentation of suitable precursor molecules.
Pyrolytic Approaches to this compound Formation
Pyrolysis involves heating a precursor compound to high temperatures in the absence of oxygen, leading to its decomposition. For this compound, pyrolytic methods often involve the elimination of a stable molecule, such as carbon dioxide or an alcohol, from a substituted acetic acid derivative or a related compound. The pyrolysis of dimethyl malonate above 600°C has been reported to generate this compound as an intermediate, which can then be trapped. While the pyrolysis of methoxyacetone (B41198) or methoxyacetic acid derivatives is also considered a direct pathway, optimizing temperature profiles is crucial to balance decomposition efficiency with minimizing byproduct formation.
Precursor Design for Thermal Decarbonylation
The design of precursor molecules is critical for efficient thermal generation of this compound through decarbonylation (the removal of a carbon monoxide molecule). Precursors are typically compounds containing a carbonyl group adjacent to a leaving group or a structural feature that facilitates CO extrusion upon heating. While specific detailed research findings solely focused on this compound precursor design for thermal decarbonylation are not extensively detailed in the provided context, the general principle involves creating molecules where the desired C₃H₄O₂ fragment is readily released under thermal stress. This often involves structures that can undergo concerted or stepwise fragmentation pathways at elevated temperatures.
Photochemical Generation Pathways
Photochemical methods utilize light energy to induce the transformation of a precursor into this compound. These approaches offer an alternative to thermal methods, often allowing for milder reaction conditions.
Photolytic Routes from Acyl Halides or Diazo Compounds
Photolysis involves the cleavage of chemical bonds using light. This compound can be generated photolytically from suitable precursor molecules, such as certain acyl halides or diazo compounds. One significant route involves the Wolff rearrangement of α-diazoketones substituted with a methoxy (B1213986) group (e.g., CH₃O–CO–CHN₂). Under UV irradiation, these compounds undergo nitrogen extrusion, forming a carbene intermediate that rearranges to the ketene (B1206846) via a 1,2-alkyl shift. Photochemical methods using diazo compounds are actively studied, with advantages including simple LED equipment, high selectivity, and easy workup. acs.org
Wavelength-Specific Activation for this compound Production
The efficiency and selectivity of photochemical reactions can be influenced by the wavelength of light used. Wavelength-specific activation involves tuning the irradiation wavelength to match the absorption characteristics of the precursor molecule, thereby maximizing energy transfer and promoting the desired reaction pathway. For the photolysis of methoxy-substituted diazoketones, UV irradiation at 254 nm in inert solvents like hexane (B92381) at low temperatures (e.g., -50°C) can minimize side reactions involving the carbene intermediate. While the provided text mentions exploring light of different wavelengths for diazo compound activation in general researchgate.net, specific detailed research findings on wavelength optimization solely for this compound production are not extensively provided.
Base-Induced Generation from Substituted Acetyl Halides
Base-induced elimination is a common method for generating ketenes, including this compound, from activated carboxylic acid derivatives, particularly substituted acetyl halides. This method typically involves treating a methoxy-substituted acetyl halide (e.g., methoxyacetyl chloride) with a non-nucleophilic base. The base abstracts a proton α to the carbonyl group, leading to the elimination of a halide ion and the formation of the ketene. Suitable bases are often tertiary amines, with triethylamine (B128534) being commonly used. ugent.be This method allows for the in situ generation of this compound under relatively mild conditions, often at room temperature, which is advantageous for its use in subsequent reactions like the Staudinger synthesis of β-lactams. ugent.benih.gov However, a potential disadvantage is the formation of unwanted side products, such as N-(chloromethyl)amides. ugent.be
Table 1: this compound Generation Methods Summary
| Generation Method | Precursor Examples | Key Conditions | Advantages | Disadvantages / Considerations |
| Thermal (Pyrolysis) | Dimethyl malonate, Methoxyacetone | High temperatures (>600°C) | Direct pathway | Requires high temperatures, byproduct formation |
| Photochemical | Methoxy-substituted diazoketones | UV light (e.g., 254 nm), low temp. | Milder conditions, high selectivity possible | Requires specific equipment, carbene side reactions |
| Base-Induced | Methoxyacetyl halide | Non-nucleophilic base (e.g., Et₃N) | Mild conditions (often RT), in situ generation | Potential side product formation |
Table 2: Spectral Data for this compound
| Compound | Formula | IR Absorption (cm⁻¹) |
| This compound | C₃H₄O₂ | 2136 |
Note: Data compiled from search result .
Triethylamine-Mediated Dehydrohalogenation Protocols
A common method for generating this compound in solution involves the base-induced dehydrohalogenation of methoxyacetyl chloride (CH₃O–CH₂–COCl). nih.gov This protocol typically utilizes tertiary amines, such as triethylamine, to facilitate the elimination of hydrogen chloride. nih.gov The mechanism generally proceeds through a two-step process: initial nucleophilic attack by the tertiary amine on the acyl chloride, followed by the elimination of HCl to yield the desired ketene. nih.gov This method is often favored for its relatively mild reaction conditions, allowing for one-pot reaction sequences.
Alternative Base Systems for Enhanced this compound Yield
While triethylamine is a widely employed base for dehydrohalogenation, the use of alternative base systems can offer advantages in terms of reaction kinetics and potential yield enhancement. Bulky bases, such as DABCO (1,4-diazabicyclo[2.2.2]octane), have been reported to enhance elimination kinetics. nih.gov This enhancement is attributed to the steric hindrance provided by the bulky base, which can disfavor competing side reactions like retro-aldol pathways, potentially leading to improved this compound yields. nih.gov The selection of the base can be crucial in optimizing the generation of this reactive intermediate.
Trapping Strategies for Transient this compound Species
Due to its high reactivity, this compound is typically not isolated under standard conditions but is instead captured immediately upon formation. Several strategies exist to trap this transient species, allowing for its characterization or subsequent reaction.
In-Situ Generation and Reaction Methodologies
A prevalent approach to handle this compound is through in-situ generation and immediate reaction with a suitable trapping agent. This typically involves generating this compound in the presence of a nucleophile with which it rapidly reacts. For instance, this compound readily reacts with nucleophiles such as alcohols or amines to form more stable ester or amide derivatives, respectively. nih.gov A specific example involves the in-situ reaction of this compound with methanol, which yields methyl methoxyacetate, a stable compound. nih.gov The dehydrohalogenation of methoxyacetyl chloride, particularly, is well-suited for these one-pot, in-situ methodologies. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is another significant example where this compound can be generated in situ and immediately trapped to form β-lactams. nih.gov
Low-Temperature Matrix Isolation Techniques for Reactive Intermediates
Low-temperature matrix isolation is a powerful technique employed to capture and characterize highly reactive and transient species like this compound. This method involves generating the this compound within an inert matrix, such as solid argon, at very low temperatures (e.g., 12 K). nih.gov Under these cryogenic conditions, the mobility of molecules is severely restricted, effectively trapping the short-lived intermediate. This compound can be generated within the matrix through methods such as the photolysis of methyl diazoacetate or the pyrolysis of dimethyl malonate followed by trapping. nih.gov Spectroscopic techniques, such as infrared (IR) spectroscopy, are then used to identify the trapped species. For example, this compound generated by photolysis of methyl diazoacetate in a matrix has been identified by its characteristic IR absorption at 2136 cm⁻¹. nih.gov Matrix isolation provides a valuable tool for studying the fundamental properties and spectroscopic signatures of reactive intermediates that are otherwise too fleeting to observe under normal conditions.
Reactivity and Reaction Mechanisms of Methoxyketene
Nucleophilic Addition Reactions of Methoxyketene
Ketenes are highly susceptible to nucleophilic attack at the electrophilic carbon atom of the C=C=O linkage. This compound reacts with various nucleophiles to form corresponding derivatives.
Addition of Alcohols and Phenols: Formation of Methyl Esters
Alcohols and phenols react with this compound through a nucleophilic addition mechanism. The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the electrophilic carbon of the ketene (B1206846). This process typically yields methyl esters of the corresponding carboxylic acids.
The reaction generally proceeds via a concerted or stepwise mechanism involving proton transfer. The general reaction can be represented as:
R-OH + CH₃OC=C=O → R-O-C(=O)-CH₂OCH₃
where R represents an alkyl or aryl group.
Aminolysis: Amide Synthesis via this compound Intermediates
Primary and secondary amines undergo aminolysis with this compound, leading to the formation of amides. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic ketene carbon. This reaction is a common method for synthesizing amides and involves a this compound intermediate which rapidly reacts with the amine.
The mechanism involves the nucleophilic attack of the amine on the ketene, followed by proton transfer and rearrangement to yield the stable amide product.
R₂N-H + CH₃OC=C=O → R₂N-C(=O)-CH₂OCH₃
where R represents hydrogen or an alkyl or aryl group.
Water Addition and Carboxylic Acid Formation
This compound reacts readily with water in a nucleophilic addition process. Water acts as the nucleophile, attacking the central carbon of the ketene. This reaction results in the formation of a carboxylic acid.
The reaction with water is typically fast and can occur even with trace amounts of moisture, highlighting the reactivity of the ketene functional group.
H₂O + CH₃OC=C=O → CH₃OCH₂C(=O)OH
Cycloaddition Reactions of this compound
This compound is known to participate in cycloaddition reactions, particularly [2+2] cycloadditions, which are valuable for constructing cyclic ring systems.
[2+2] Cycloadditions with Imines, Alkenes, and Alkynes: Cyclobutanone (B123998), Cyclobutenone, and β-Lactam Derivatives
This compound undergoes [2+2] cycloaddition reactions with various unsaturated substrates, including imines, alkenes, and alkynes. These reactions lead to the formation of four-membered rings.
With imines, the [2+2] cycloaddition of this compound is a key method for the synthesis of β-lactams (2-azetidinones). researchgate.netutrgv.edu This reaction, often referred to as the Staudinger synthesis, involves the formal cycloaddition between the ketene and the imine double bond. researchgate.netutrgv.edu
Reaction with alkenes yields cyclobutanone derivatives. The cycloaddition occurs between the C=C bond of the alkene and the C=C bond of the ketene.
Reaction with alkynes results in the formation of cyclobutenone derivatives, involving the cycloaddition between the alkyne triple bond and the ketene double bond.
| Substrate | Product Class | General Product Structure |
| Imines | β-Lactams | Four-membered cyclic amide |
| Alkenes | Cyclobutanone derivatives | Four-membered cyclic ketone |
| Alkynes | Cyclobutenone derivatives | Four-membered cyclic ketone with a double bond |
Regio- and Stereoselectivity in [2+2] Cycloadditions
The [2+2] cycloaddition reactions of ketenes, including this compound, can exhibit significant regio- and stereoselectivity, which are influenced by electronic and steric factors of the reactants.
In the Staudinger reaction with imines, the cycloaddition is generally believed to proceed through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbon, forming a zwitterionic intermediate, followed by ring closure. researchgate.netutrgv.edu This stepwise mechanism can influence the stereochemical outcome. Computational studies have investigated the stereochemical control in the reaction of this compound with imines, indicating that the trans-β-lactam product can be only slightly more stable than the cis-isomer under certain conditions.
The regioselectivity in cycloadditions of substituted ketenes and unsaturated compounds is often governed by the electronic properties of the substituents and can be rationalized by considering the frontier molecular orbitals of the reactants.
The stereochemistry of the resulting four-membered ring is determined by the relative orientation of the reactants during the transition state and the subsequent ring closure. Both cis and trans isomers of the cyclic products can be formed, and the selectivity can be influenced by reaction conditions, catalysts, and the specific substituents on the ketene and the unsaturated partner.
Mechanistic Pathways of Concerted vs. Stepwise [2+2] Cycloadditions
The [2+2] cycloaddition reactions involving ketenes, including this compound, are a significant class of transformations, notably the Staudinger reaction with imines leading to β-lactams. Unlike many thermal [2+2] cycloadditions which are often forbidden by the Woodward-Hoffmann rules and proceed stepwise via diradical or zwitterionic intermediates, the mechanism of ketene-[2+2] cycloadditions can vary. americanelements.com
While photochemical [2+2] cycloadditions are common and often concerted, thermal [2+2] reactions of ketenes are generally believed to follow a stepwise pathway. americanelements.com Specifically, the Staudinger reaction between ketenes and imines is widely accepted to occur via a two-step mechanism. nih.govnih.gov This stepwise process involves the initial nucleophilic attack of the imine nitrogen atom on the electrophilic sp-hybridized carbon atom of the ketene. nih.govnih.gov This attack results in the formation of a zwitterionic intermediate. nih.govnih.gov
Computational studies on [2+2] cycloadditions of ene-ketenes (a class of compounds containing a ketene and an alkene) suggest that both normal and cross-[2+2] cycloadditions can be concerted but asynchronous processes. americanchemistry.com In these concerted but asynchronous pathways, the formation of one new sigma bond is significantly more advanced in the transition state than the formation of the other. americanchemistry.com However, for the Staudinger reaction, the prevailing evidence supports a stepwise mechanism involving a discrete zwitterionic intermediate. nih.govnih.gov
The distinction between concerted and stepwise pathways is crucial for understanding the stereochemical outcome of these reactions. In a concerted reaction, the stereochemistry of the reactants is typically preserved in the product. In a stepwise reaction involving intermediates, the stereochemistry can be influenced by the lifetime and potential isomerization of the intermediate before the final bond formation occurs.
Role of Zwitterionic Intermediates in Staudinger Reaction
The Staudinger reaction, the [2+2] cycloaddition between a ketene and an imine, is a primary method for synthesizing β-lactams. nih.gov The key feature of its widely accepted mechanism is the involvement of a zwitterionic intermediate. nih.govnih.gov
The formation of this zwitterionic intermediate begins with the nucleophilic attack of the imine nitrogen on the central carbon of the ketene. nih.govnih.gov This attack generates an intermediate with a negative charge on the oxygen atom (enolate-like) and a positive charge on the nitrogen atom (iminium-like). nih.govnih.gov
Following the formation of the zwitterionic intermediate, the reaction proceeds via a conrotatory ring closure. nih.govnih.gov This cyclization step involves the intramolecular attack of the enolate carbon on the iminium carbon, forming the four-membered β-lactam ring. nih.govnih.gov
The stereochemical outcome of the Staudinger reaction is significantly influenced by the zwitterionic intermediate. The isomerization of this intermediate can affect the cis-trans selectivity of the resulting β-lactam product. nih.govnih.govwikipedia.org Theoretical studies, including those involving this compound reacting with simple imidates, have provided insights into how the interconversion between different zwitterionic intermediates through a transition state can explain the observed stereoselectivity, such as the preference for the trans isomer in certain cases. wikipedia.org The relative stereoselectivity can arise from the competition between direct ring closure of the zwitterionic intermediate and its isomerization. wikipedia.org
[4+2] Cycloadditions (Diels-Alder Type) with Dienes
While ketenes are well-known participants in [2+2] cycloadditions, their involvement in [4+2] cycloadditions, analogous to the Diels-Alder reaction, is less common but possible, particularly with electron-rich dienes where the ketene acts as a dienophile. The Diels-Alder reaction typically involves a conjugated diene and a dienophile reacting in a concerted manner to form a cyclohexene (B86901) ring. americanelements.com
In the context of this compound, discussions of [4+2] cycloadditions often arise in the context of periselectivity when reacting with unsaturated systems, particularly imines. Staudinger reactions involving alpha,beta-unsaturated imines or ketenes can exhibit competition between [2+2] and [4+2] pathways. nih.gov Theoretical and experimental studies on the cycloaddition between this compound and a model conjugated imine predicted a preferential formation of the [2+2] cycloadduct over the [4+2] product. nih.gov This suggests that for reactions of this compound with certain unsaturated systems, the [2+2] pathway is kinetically favored.
Specific examples of this compound acting as a dienophile in a classical [4+2] Diels-Alder reaction with a standard diene are not prominently detailed in the provided search results. However, the potential for [4+2] cycloaddition exists, and its feasibility and outcome would be dependent on the electronic nature of the diene and reaction conditions, potentially competing with other reaction pathways.
Intramolecular Cycloaddition Architectures
Intramolecular cycloaddition reactions involve a single molecule containing both reactive functionalities that undergo cycloaddition. For ketenes, intramolecular [2+2] cycloadditions of ene-ketenes have been studied. These reactions involve a molecule containing both a ketene moiety and an alkene tethered together.
DFT calculations on the intramolecular [2+2] cycloadditions of various ene-ketenes have explored their mechanistic pathways and regioselectivity. americanchemistry.com These studies suggest that such intramolecular [2+2] cycloadditions can proceed via concerted but asynchronous transition states. americanchemistry.com The regiochemistry of these intramolecular reactions is influenced by the stability of the developing carbocation character in the transition state, which is affected by the tether and substituents on the alkene. americanchemistry.com
While these studies focus on ene-ketenes in general, the principles can be extended to consider potential intramolecular cycloadditions involving a this compound moiety tethered to another unsaturated functional group within the same molecule. The architecture of the molecule, including the length and flexibility of the tether and the nature of the tethered unsaturation, would play a critical role in determining the feasibility and outcome of such intramolecular cycloadditions.
Other Multicomponent Cycloadditions Involving this compound
Multicomponent reactions (MCRs) involve the reaction of three or more starting materials to form a product in a single step or a sequence of steps without isolating intermediates. While the Staudinger reaction is a bimolecular cycloaddition, this compound can be involved as a key component within a larger multicomponent synthetic sequence.
One example found involves the use of this compound in a [2+2] cycloaddition with an imine derivative that was itself generated from a radical reaction of an isocyanide. fishersci.dkamericanelements.comfishersci.com This sequence demonstrates how this compound can be incorporated into more complex synthetic strategies, where its cycloaddition reactivity is utilized to build molecular complexity. In this specific case, the [2+2] cycloaddition of this compound with the in situ generated imine derivative afforded a β-lactam derivative, which was then further transformed to construct a carbacephem skeleton. fishersci.dkamericanelements.comfishersci.com This highlights the utility of this compound as a building block in convergent synthesis, even if its role is in a specific cycloaddition step within a broader multicomponent process rather than a single simultaneous reaction of multiple components with the ketene itself.
Rearrangement Reactions Involving this compound
Rearrangement reactions are transformations where the atoms of a molecule are reorganized to form a new isomer. While this compound itself can be generated through rearrangement reactions, such as the Wolff rearrangement of methoxy-substituted diazoketones, its participation as a reactant that undergoes rearrangement is also relevant. nih.gov
The Wolff rearrangement involves the extrusion of nitrogen from an α-diazoketone to form a carbene intermediate, which then undergoes a 1,2-rearrangement to yield a ketene. nih.gov This is a common method for synthesizing ketenes, including this compound. nih.gov
Rearrangements can also occur with products derived from reactions of this compound. For instance, β-lactam derivatives synthesized via the Staudinger reaction (which could involve this compound) have been shown to undergo rearrangement reactions under specific conditions, such as treatment with titanocene (B72419) dichloride/Zn0. cenmed.com These rearrangements can lead to the formation of different ring systems, such as five-membered ring imides or allylic alcohols, depending on the substrate and conditions. cenmed.com Similarly, vinyl beta lactams prepared through the Staudinger reaction can be subjected to chemical manipulations, including rearrangement, to yield other heterocycles. sigmaaldrich.com
While the provided information primarily details the generation of this compound via rearrangement and the rearrangement of products derived from its reactions, it underscores the interconnectedness of rearrangement processes within the broader chemistry involving this compound.
Isomerization Pathways and Tautomeric Forms
This compound is described as a reactive ketene derivative. While the general parent compound, ketene (ethenone), is known to exhibit tautomerism masterorganicchemistry.com, specific detailed isomerization pathways and tautomeric forms for this compound (CH₃O-CH=C=O) are not extensively detailed in the provided search results. The transient nature of this compound necessitates low-temperature synthesis and characterization techniques like low-temperature NMR and gas-phase FTIR spectroscopy to study its structure and presumably any rapidly interconverting forms.
Ring Expansion/Contraction Processes Mediated by this compound Intermediates
This compound can be generated from precursors such as methoxyacetyl chloride. chemicalbook.com Ketenes generated from alkoxyacetyl chlorides have been implicated in electrophilic ring-expansion reactions, such as those involving arylthiiranes. chemsrc.com These processes can lead to the formation of larger ring systems. While the search results indicate that ketenes derived from alkoxy precursors can participate in ring expansion, specific detailed mechanisms or a broad range of examples where this compound itself acts as the mediating intermediate for ring expansion or contraction processes were not comprehensively described within the provided information.
Electrophilic Reactivity of this compound
The central carbon atom of the ketene functional group in this compound carries a partial positive charge, rendering it electrophilic. This electrophilic character is crucial for its reactivity in reactions like the Staudinger reaction, where a nucleophilic atom (such as the nitrogen of an imine) attacks this carbon. nih.gov Comparative studies have indicated that the electrophilicity of this compound can be influenced by its substituents; for instance, acetoxyketene is reported to be more electrophilic than its methoxy (B1213986) analogue. nih.gov
Applications of Methoxyketene in Complex Molecule Synthesis
Construction of Heterocyclic Ring Systems via Methoxyketene
The ability of this compound to participate in cycloaddition reactions makes it a powerful tool for the synthesis of various heterocyclic ring systems. The most prominent example is its reaction with imines to form four-membered nitrogen-containing heterocycles, the β-lactams.
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone method for the construction of the β-lactam ring. wikipedia.org, organic-chemistry.org this compound readily undergoes this reaction with imines, providing access to a variety of β-lactam derivatives. This reaction is particularly significant due to the prevalence of the β-lactam core in numerous antibiotics. wikipedia.org, wikipedia.org The Staudinger reaction involving this compound and imines proceeds through a proposed zwitterionic intermediate, which undergoes ring closure to form the β-lactam. organic-chemistry.org
The stereochemistry of the resulting β-lactam can be influenced by various factors, including the substituents on both the ketene and the imine, as well as the reaction conditions. wikipedia.org, organic-chemistry.org Electron-donating substituents on the ketene, such as the methoxy (B1213986) group, can favor the formation of cis-β-lactams, while electron-withdrawing groups tend to favor trans isomers. organic-chemistry.org However, the stereochemical outcome can be complex and may depend on the rate of the ring-closure step versus the isomerization of the intermediate. wikipedia.org, organic-chemistry.org
Beyond β-lactams, the reaction of ketenes with other unsaturated systems can lead to different heterocyclic structures. For instance, under certain conditions, the reaction of ketenes with imines can also yield 1,3-oxazin-4-ones. rasayanjournal.co.in
While the synthesis of β-lactams is a major application, ketenes, including substituted ketenes like this compound, can be employed in cycloaddition reactions with other functional groups to form various oxygen- and nitrogen-containing heterocycles. wikipedia.org, libretexts.org For example, ketenes can react with carbonyl compounds (aldehydes and ketones) in a [2+2] cycloaddition to yield β-lactones. wikipedia.org The reaction of ketenes with ynamides has also been shown to produce 3-aminocyclobutenone derivatives through [2+2] cycloaddition. nih.gov These examples highlight the versatility of ketenes in constructing diverse four-membered rings.
Synthesis of β-Lactams and Related Compounds[6],[13],
Development of Stereoselective Synthetic Strategies Utilizing this compound
Controlling the stereochemical outcome is paramount in the synthesis of many complex molecules, especially pharmaceuticals and natural products. This compound has been utilized in the development of stereoselective synthetic strategies, primarily through controlling the diastereoselectivity or enantioselectivity of its reactions. wikipedia.org, orientjchem.org, vulcanchem.com
Chiral auxiliaries are stereogenic groups temporarily attached to a reactant to direct the stereochemical course of a reaction. wikipedia.org In the context of ketene chemistry, chiral auxiliaries can be incorporated into either the ketene precursor or the reaction partner (e.g., the imine in Staudinger synthesis) to induce diastereoselectivity. Carbohydrates, for example, have been explored as chiral auxiliaries in cycloaddition reactions with ketenes to achieve diastereoselective synthesis of heterocycles. sci-hub.se, springerprofessional.de While specific examples with this compound and chiral auxiliaries are discussed in the literature regarding stereochemical control in β-lactam synthesis, the general principle involves the chiral auxiliary influencing the transition state of the cycloaddition, leading to a preference for one diastereomer over others. sci-hub.se, bme.hu
Achieving enantioselectivity in reactions involving achiral or racemic starting materials often requires the use of chiral catalysts or reagents. Asymmetric induction in ketene cycloaddition reactions, including those involving this compound, can be achieved through various approaches. Chiral nucleophilic catalysts, such as cinchona alkaloids and their derivatives, have been successfully employed to catalyze the asymmetric synthesis of β-lactams from ketenes and imines. nih.gov, organic-chemistry.org, organic-chemistry.org These catalysts can activate the ketene or the imine, leading to a chiral intermediate or transition state that favors the formation of one enantiomer of the β-lactam product. nih.gov Theoretical studies have also contributed to understanding the factors governing stereoselectivity in the cycloaddition of this compound with imines, providing insights for the design of more effective asymmetric syntheses. capes.gov.br, researchgate.net, researchgate.net, bme.hu
Total Synthesis Case Studies Incorporating this compound Chemistry
Examples in Natural Product Synthesis
This compound has been employed in the synthesis of fragments of complex natural products. One notable example is its use in the synthesis of the BCDE molecular fragment of Azadiradione. A Staudinger reaction between this compound and a specific imine was utilized to construct a key part of this complex tetracyclic triterpenoid (B12794562) researchgate.net.
Furthermore, this compound has been explored in approaches towards marine-derived polycyclic ether natural products. Its reaction with α-phellandrene has been investigated in this context, highlighting its potential in accessing the structural complexity found in these marine metabolites core.ac.uk.
Synthesis of Complex Molecular Scaffolds
The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for the synthesis of β-lactams. This compound is a significant substrate in this reaction, enabling the formation of substituted β-lactams, which are core structures in many antibiotics and other pharmaceuticals . Studies have investigated the stereochemical behavior observed in the Staudinger reaction between this compound and imines, demonstrating its utility in creating complex structures with defined stereochemistry researchgate.net. The reaction conditions can influence the stereochemical outcome, with computational studies providing insights into the relative stabilities of the resulting cis and trans β-lactam products .
The synthesis of β-lactams using this compound involves the cycloaddition of the ketene with an imine, followed by rearrangement. This reaction is a cornerstone in accessing the β-lactam scaffold, which can then be further elaborated to synthesize a wide range of complex molecules. Researchers have optimized reaction conditions to achieve high purity β-lactam products, showcasing this compound's effectiveness as a synthetic tool .
Here is a summary of key reactions discussed:
| Reaction Type | Reactants | Product Class | Application Context |
| Staudinger Reaction | This compound + Imine | β-Lactams | Natural product fragments, Complex scaffolds, Pharmaceuticals |
| Cycloaddition | This compound + α-Phellandrene | Cyclic Adduct | Approaches to marine polycyclic ethers |
This compound as a Precursor for Advanced Building Blocks
This compound serves as a valuable precursor for generating advanced building blocks used in organic synthesis. Its high reactivity allows it to be readily transformed into various intermediates and complex structures. The primary example of this is its role in the synthesis of β-lactams through the Staudinger reaction . These β-lactams, once formed, act as versatile building blocks that can be further modified and incorporated into larger, more complex molecules, including those with pharmaceutical relevance .
Beyond β-lactams, the cycloaddition chemistry of this compound provides access to other cyclic systems that can serve as scaffolds or intermediates in the synthesis of diverse organic compounds. Its ability to undergo [2+2] cycloadditions with various unsaturated systems makes it a useful tool for constructing four-membered rings, which can be challenging to form by other methods. These cyclic adducts can then be subjected to further transformations to build more complex molecular architectures.
Computational and Theoretical Investigations of Methoxyketene
Electronic Structure Elucidation of Methoxyketene
Understanding the electronic structure of this compound is fundamental to predicting its behavior and reactivity. Computational methods allow for detailed analysis of its molecular orbitals and charge distribution.
Quantum Chemical Calculations of Ground State and Excited State Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are extensively employed to determine the ground state properties of this compound. These calculations can provide optimized geometries, vibrational frequencies, and relative energies. While direct computational studies specifically detailing excited states of this compound were not extensively found, related studies on photochemically generated carbenes, which can rearrange to form ketenes, indicate that the spin state of such intermediates can depend on solvent polarity and substituents acs.org. This suggests that understanding potential excited state pathways could be relevant in certain this compound formation or reaction scenarios.
Frontier Molecular Orbital (FMO) Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for analyzing and predicting the reactivity of molecules like this compound. imperial.ac.uk, numberanalytics.com, libretexts.org The theory focuses on the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. numberanalytics.com, wikipedia.org, youtube.com, libretexts.org The HOMO is typically associated with a molecule's nucleophilicity, while the LUMO relates to its electrophilicity. youtube.com, libretexts.org Analyzing the shapes, energies, and coefficients of the HOMO and LUMO of this compound can provide insights into preferred sites of attack by nucleophiles or electrophiles and predict regioselectivity and stereoselectivity in reactions. numberanalytics.com, libretexts.org
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are invaluable for mapping reaction pathways and identifying transition states, providing a detailed understanding of how this compound reacts.
Density Functional Theory (DFT) Studies of this compound Reactions
DFT studies have been widely applied to investigate the reactions of this compound, particularly its [2+2] cycloaddition with imines, known as the Staudinger reaction, which leads to the formation of β-lactams. , rsc.org, researchgate.net These studies reveal that the reaction often proceeds via a stepwise mechanism involving a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the sp-hybridized carbon of the ketene (B1206846). rsc.org, researchgate.net DFT calculations can explore different reaction pathways, including the formation of cis and trans β-lactam products, and help explain observed stereochemical outcomes. , rsc.org For instance, DFT studies at the M06-2X/6-311++G(d,p) level have been used to investigate the stereodivergence in the reaction between this compound and imines, highlighting the influence of transition-state geometries and imine isomerization barriers.
Ab Initio Calculations of Activation Energies and Intermediates
Ab initio calculations, which are based on first principles without empirical parameters, are used to calculate activation energies and characterize reaction intermediates and transition states. nih.gov, chemrxiv.org, nih.gov, rsc.org These calculations can provide more accurate energy profiles for reactions involving this compound. Studies on the Staudinger reaction have utilized ab initio methods to examine the transition structures and intermediates involved in the cycloaddition. rsc.org The relative energies of transition states and intermediates, such as the zwitterionic species, can be determined, offering insights into the rate-limiting steps and selectivity of the reaction. rsc.org, researchgate.net The difference in activation energies for competing pathways can explain the preference for certain products. , rsc.org For example, computational studies have shown that the trans-β-lactam product can be only slightly more stable than the cis-isomer under certain conditions, a finding supported by computational analysis of the reaction mechanism.
Spectroscopic Feature Prediction and Correlation with Experimental Data (Advanced)
Theoretical calculations can predict the spectroscopic features of this compound, such as vibrational frequencies (IR, Raman) and NMR chemical shifts. These predicted spectra can then be correlated with experimental data obtained from techniques like gas-phase FTIR spectroscopy or low-temperature NMR. For instance, gas-phase FTIR spectroscopy can confirm the characteristic C=O and C=C stretching frequencies of the ketene moiety, which can be compared to values calculated computationally. Theoretical calculations of IR absorption at 2136 cm⁻¹ for this compound generated by photolysis in a matrix have been reported, allowing for identification of the transient species. Advanced computational techniques can predict Raman spectra from molecular structures, which can be compared to experimental Raman data to help identify and characterize this compound and its reaction products or intermediates. chemrxiv.org The correlation between predicted and experimental spectroscopic data is crucial for confirming the identity and structure of transient or challenging-to-characterize species like this compound. d-nb.info
Vibrational Frequency Calculations for Mechanistic Probing
Vibrational frequency calculations, typically performed using quantum chemical methods, are a powerful tool for characterizing molecular structures and probing reaction mechanisms. By calculating the normal modes of vibration for a molecule at a given geometry, researchers can obtain its theoretical infrared (IR) and Raman spectra. Comparing these calculated frequencies to experimental spectra can help confirm the identity and structure of synthesized compounds.
In the context of this compound, vibrational frequency calculations could be used to:
Confirm the optimized molecular geometry of this compound and its potential isomers.
Identify characteristic vibrational modes associated with the ketene functional group (C=C=O) and the methoxy (B1213986) group (-OCH₃).
Study transition states along reaction pathways involving this compound. The vibrational frequencies at a transition state typically include one imaginary frequency corresponding to the reaction coordinate, which helps confirm the nature of the transition state.
Analyze the changes in bonding and structure during reactions by examining the shifts in vibrational frequencies.
For instance, in a cycloaddition reaction involving this compound, calculating the vibrational frequencies of the reactants, transition state, and product could provide insights into the concerted or step-wise nature of the reaction and the energetic profile.
NMR Chemical Shift Predictions for Complex Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure determination. Predicting NMR chemical shifts computationally has become increasingly accurate and is particularly useful for confirming the structures of complex molecules or intermediates that may be difficult to isolate or characterize experimentally. nih.gov
For this compound, which is highly reactive and can form various adducts (e.g., through cycloadditions or additions of nucleophiles), predicting the ¹H and ¹³C NMR chemical shifts of these adducts computationally would be highly beneficial. This involves calculating the shielding tensors for each nucleus in the predicted structure of the adduct using quantum chemical methods. nih.gov
The predicted chemical shifts can then be compared with experimental NMR data to:
Confirm the proposed structure of a reaction product or intermediate.
Distinguish between possible isomeric adducts.
Aid in the assignment of peaks in experimental NMR spectra, especially for complex molecules with overlapping signals.
While specific examples of NMR chemical shift predictions for this compound adducts were not found in the provided search results, the general methodology is well-established and widely applied in organic chemistry research to characterize reaction products and intermediates. nih.gov
Solvation Effects on this compound Reactivity
The solvent environment can significantly influence the reactivity and selectivity of chemical reactions. Solvation effects arise from the interactions between the solute (this compound and any co-reactants or intermediates) and the solvent molecules. These interactions can be electrostatic, hydrogen bonding, or van der Waals forces.
Computational methods are used to study solvation effects by modeling the solvent environment around the solute. Two common approaches are:
Implicit solvation models: These models treat the solvent as a continuous dielectric medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. This approach is computationally less expensive and provides a general description of bulk solvent effects.
Explicit solvation models: These models include a specific number of individual solvent molecules interacting directly with the solute. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, and is more computationally demanding.
For this compound, solvation effects could influence its polarity, the stability of potential intermediates (e.g., zwitterionic forms), and the energy barriers of reactions it undergoes. Studying these effects computationally could help explain:
Why this compound reactions proceed differently in various solvents.
How solvent polarity or specific solvent interactions affect reaction rates and product distributions.
The role of the solvent in stabilizing transition states or intermediates.
Understanding solvation effects computationally is crucial for optimizing reaction conditions and predicting the outcome of this compound chemistry in different solvent environments.
Molecular Dynamics Simulations and Reaction Dynamics
Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by calculating the forces between atoms and integrating their equations of motion. MD simulations provide insights into the dynamic behavior of molecules, including conformational changes, molecular motion, and interactions with the environment.
In the context of this compound, MD simulations could be applied to study:
The conformational flexibility of this compound itself and how it interacts with solvent molecules or co-reactants over time.
The dynamics of reactions involving this compound, such as the approach and interaction of reactants, the formation of intermediates, and the dissociation of products.
The influence of temperature and pressure on the reaction dynamics.
Rare events in reactions by using enhanced sampling techniques in MD simulations.
While specific MD simulations of this compound reactions were not found in the provided search results, MD is a versatile tool used to study reaction dynamics in various chemical systems. Applying MD to this compound could provide a dynamic, atomic-level view of its reactivity, complementing the information obtained from static quantum chemical calculations.
By simulating the trajectories of atoms and molecules, MD can help visualize how collisions occur, how energy is transferred, and how chemical bonds are broken and formed during a reaction involving this compound.
Advanced Analytical Methodologies for Methoxyketene Studies
Time-Resolved Spectroscopy for Intermediates (e.g., Flash Photolysis)
Time-resolved spectroscopic techniques, such as flash photolysis, are indispensable tools for studying short-lived intermediates generated in photochemical reactions involving precursors to methoxyketene fishersci.canih.govuni-freiburg.deuni.lu. Flash photolysis involves initiating a reaction with a brief, intense pulse of light and then monitoring the subsequent changes in the sample's spectroscopic properties over time fishersci.canih.govuni-freiburg.de. This allows for the detection and kinetic study of transient species that exist for microseconds, nanoseconds, or even picoseconds fishersci.canih.gov.
In the context of this compound, which can be generated photochemically, for instance, via the Wolff rearrangement of methoxy-substituted diazoketones, flash photolysis coupled with techniques like transient absorption or time-resolved infrared (TR-IR) spectroscopy can provide insights into the fleeting intermediates formed chemicalbook.comnih.govchem960.com. Transient absorption spectroscopy monitors changes in the UV-Vis spectrum, while TR-IR tracks changes in the infrared spectrum, providing structural information about the transient species fishersci.canih.govchem960.com. Although specific examples of flash photolysis directly applied to characterize this compound itself were not extensively detailed in the search results, the technique is well-suited for studying the carbene intermediates proposed in the Wolff rearrangement or other transient species involved in this compound's rapid reactions nih.gov. The timescale of these methods is appropriate for capturing the dynamics of such reactive species fishersci.canih.gov.
In-Situ Spectroscopic Monitoring of this compound Reactions (e.g., IR, NMR in real-time)
In-situ spectroscopic monitoring, particularly using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provides valuable real-time information about chemical reactions involving this compound. While this compound itself is highly reactive and may not persist long enough to be observed by standard, slow-scan spectroscopic methods at ambient temperatures, in-situ techniques can monitor the disappearance of reactants and the appearance of products, offering kinetic and mechanistic insights.
Low-temperature in-situ IR spectroscopy has been utilized to study reactions involving ketenes, such as the formation of β-lactams via a zwitterionic intermediate in the Staudinger reaction nih.gov. By cooling the reaction mixture, the lifetime of reactive intermediates, including potentially this compound or its adducts, can be extended, allowing for their detection and characterization by IR spectroscopy nih.gov. Characteristic IR absorption bands can provide structural information about the species present in the reaction mixture in real-time or near real-time.
NMR spectroscopy is another powerful tool for monitoring chemical reactions in solution and elucidating the structures of stable products and, in some cases, less stable intermediates nih.gov. While direct real-time NMR detection of this compound might be challenging due to its reactivity, in-situ NMR can track the progress of reactions where this compound is generated and consumed, providing kinetic data and confirming the structures of the final products nih.gov. Low-temperature NMR experiments can also be employed to slow down reactions and potentially observe intermediates with longer lifetimes. Studies have utilized NMR for analyzing the absolute configuration and dynamic behavior in systems related to ketene (B1206846) chemistry nih.govsigmaaldrich.com.
Mass Spectrometric Techniques for Reactive Intermediate Detection (e.g., Chemical Ionization MS)
Mass Spectrometry (MS) plays a crucial role in the detection and identification of reactive intermediates, including those potentially involved in the formation and reactions of this compound fishersci.fi. Techniques such as Chemical Ionization Mass Spectrometry (CI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing polar or ionic species, which can be relevant intermediates in reactions involving this compound chem960.comfishersci.fi.
CI-MS typically involves less energetic ionization compared to electron ionization, which can be advantageous for detecting fragile, reactive molecules and intermediates. By introducing a reagent gas, ions are generated through ion-molecule reactions, often leading to protonated molecules ([M+H]+) or other adduct ions, providing information about the molecular weight of the species present. This can be applied to detect this compound itself or charged intermediates formed during its reactions.
ESI-MS is well-suited for analyzing charged species directly from solution, making it valuable for studying reactions that proceed through ionic intermediates chem960.comfishersci.fi. Although this compound is a neutral molecule, its reactions, such as the Staudinger reaction with imines, are proposed to involve zwitterionic intermediates that could potentially be detected by ESI-MS nih.gov. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of detected species, aiding in the identification of unknown intermediates chemicalbook.com. Mass spectrometry has been used in photolysis studies where this compound intermediates are likely involved, providing molecular weight information of reaction components.
Cryogenic Matrix Isolation Spectroscopy for Transient this compound Characterization
Cryogenic matrix isolation spectroscopy is a powerful technique for the spectroscopic characterization of highly reactive and transient species like this compound by trapping them in an inert solid matrix at very low temperatures (typically a few Kelvin) nih.gov. In this method, the unstable molecule is generated in the gas phase or from a precursor and rapidly co-deposited with a large excess of an inert matrix gas (e.g., argon, neon) onto a cold window nih.gov. The low temperature and the rigid matrix prevent diffusion and reaction, effectively trapping the transient species for spectroscopic analysis.
Once isolated in the matrix, this compound can be characterized by various spectroscopic techniques, including infrared (IR), UV-Vis, and electron spin resonance (ESR) spectroscopy. IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the ketene functional group (C=C=O) and other structural features, providing definitive evidence for the formation and structure of this compound nih.gov. UV-Vis spectroscopy can probe electronic transitions.
This technique is invaluable for obtaining spectroscopic fingerprints of molecules that are too reactive to be studied under normal conditions. It allows for the accumulation of spectroscopic data over extended periods and can be coupled with in-situ photolysis or thermolysis of precursors within the matrix to generate and study this compound chemicalbook.com. While direct examples for this compound were not prominently featured, matrix isolation has been successfully applied to characterize other transient intermediates, such as carbenes relevant to ketene formation, demonstrating its suitability for studying highly reactive species nih.gov.
Emerging Research Directions and Future Prospects for Methoxyketene Chemistry
Sustainable and Green Chemistry Approaches to Methoxyketene Generation
The generation of this compound often involves harsh conditions or stoichiometric reagents, prompting a push towards more sustainable and environmentally friendly methodologies. While specific examples of green chemistry approaches solely focused on this compound generation are still an active area of research, the broader field of ketene (B1206846) chemistry is exploring greener alternatives. The demand for environmentally friendly synthetic methods and processes with excellent atom economy is a significant driver in modern organic synthesis. nih.gov This includes minimizing waste production and promoting the use of renewable resources and energy. beilstein-journals.org, nih.gov
Traditional methods like the pyrolysis of dimethyl malonate or thermal decomposition of methoxyacetone (B41198) require high temperatures. Elimination reactions from methoxy-substituted acyl chlorides, such as methoxyacetyl chloride, using tertiary amines have also been employed. , researchgate.net, Future research in this area is likely to focus on developing catalytic methods that operate under milder conditions, utilize less hazardous solvents, and improve atom efficiency. Photochemical methods, such as the photolysis of methyl diazoacetate or Wolff rearrangement of methoxy-substituted diazoketones, offer alternative routes that can be conducted at lower temperatures, potentially aligning with green chemistry principles by utilizing light as an energy source. , acs.org, researchgate.net
Catalytic Methodologies for this compound Reactions
Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of organic reactions. The application of catalytic methodologies to this compound chemistry is a growing area of research, particularly in facilitating its cycloaddition reactions and expanding its synthetic utility.
Metal catalysts have been shown to be important in the Staudinger reaction between this compound and imines, a key method for synthesizing β-lactams. researchgate.net Palladium catalysis has been successfully applied to the arylation of α-methoxyketene methyl silyl (B83357) acetals, providing a route to methyl α-methoxyarylacetates. psu.edu This palladium-catalyzed reaction involves the coupling of iodobenzenes with the ketene silyl acetal (B89532) in the presence of a palladium catalyst and thallium(I) acetate. psu.edu
| Catalyst System | Substrate 1 (Iodobenzene) | Substrate 2 (α-Methoxyketene Methyl Silyl Acetal) | Product (Methyl α-Methoxyarylacetate) | Ligand (Palladium Catalyst) | Solvent | Temperature |
| Pd catalyst, Thallium(I) acetate | Various | α-methoxyketene methyl silyl acetal | Methyl α-methoxyarylacetates | Triphenylphosphine or DPPF | THF | Reflux |
Organocatalysis is also being explored in stereodivergent catalyzed reactions, including cycloadditions involving ketenes like this compound, offering the potential for highly selective transformations without the need for metal species. ua.es While direct catalytic synthesis of this compound itself is less explored, catalytic approaches to generate ketenes from more stable precursors under milder conditions are being investigated in broader ketene chemistry. scribd.com
Flow Chemistry Applications for Continuous this compound Synthesis and Reaction
The high reactivity and often transient nature of this compound make it an ideal candidate for synthesis and reaction in continuous flow systems. Flow chemistry offers advantages such as improved control over reaction parameters, enhanced safety for handling hazardous intermediates, and the potential for scalability.
Although specific detailed studies on the continuous flow synthesis and reaction of this compound were not extensively detailed in the search results, the application of flow microreactors and continuous-flow chemistry has been demonstrated for reactions involving ketene precursors like diazo esters and for related cycloaddition reactions. researchgate.net, acs.org, researchgate.net The ability to generate and immediately consume reactive intermediates like this compound in a controlled flow environment can minimize side reactions, dimerization, and decomposition, which are common challenges in batch processes. Future research is likely to focus on designing efficient flow reactors and optimizing conditions for the in situ generation and subsequent reaction of this compound, enabling safer and more scalable synthetic procedures.
Development of Novel this compound Precursors with Enhanced Reactivity or Selectivity
Exploring new precursors for this compound is crucial for developing more efficient and selective synthetic routes. Current methods rely on the decomposition or elimination from specific functionalized molecules.
Established precursors include dimethyl malonate (via pyrolysis), methyl diazoacetate (via photolysis), methoxyacetone or methoxyacetic acid derivatives (via thermal decomposition), and methoxyacetyl chloride (via base-induced elimination). , researchgate.net, The Wolff rearrangement of methoxy-substituted diazoketones is another known route.
Research into novel precursors aims to find molecules that can generate this compound under milder conditions, with higher yields, or with enhanced control over the reaction pathway. This could involve designing precursors that release this compound upon activation by specific catalysts, light of a particular wavelength, or electrochemical methods. The study of the Wolff rearrangement of metalated diazoesters, for instance, represents an avenue for exploring new ways to generate ketenes, which could be extended to this compound. acs.org Developing precursors that allow for controlled, on-demand generation of this compound in catalytic cycles or flow systems is a key future direction.
Unexplored Reactivity Modes and Synthetic Transformations of this compound
While the [2+2] cycloaddition of this compound with imines to form β-lactams is a well-known and synthetically valuable transformation, there is significant potential for exploring other reactivity modes and developing novel synthetic applications. , capes.gov.br, beilstein-journals.org, nih.gov
Theoretical studies on the cycloaddition of this compound with conjugated imines predict the preferential formation of the [2+2] cycloadduct. capes.gov.br However, the periselectivity and stereoselectivity of this compound cycloadditions with a wider range of unsaturated systems remain areas for further investigation. For example, studies have explored the Staudinger reaction between this compound and imines derived from citral, leading to epoxy-2-azetidinones, and observed unexpected subsequent reactions. researchgate.net
Beyond [2+2] cycloadditions, exploring other pericyclic reactions, insertion reactions, or reactions with various nucleophiles and electrophiles could unlock new synthetic pathways. This compound is known to react with nucleophiles, serving as a key intermediate in the synthesis of various organic compounds. Investigating its reactivity with different classes of nucleophiles and under various catalytic conditions could lead to novel bond-forming reactions.
Furthermore, the application of this compound in cascade reactions, where a sequence of transformations occurs in situ, presents an exciting avenue for the efficient construction of complex molecules. While the mechanism of vinyl β-lactam formation, a related area, is still being explored, a deeper understanding of this compound's reaction mechanisms under various conditions is crucial for designing new transformations. heteroletters.org
Future research will likely focus on:
Developing catalytic asymmetric reactions utilizing this compound to control stereochemistry.
Exploring cycloadditions with a broader range of dienes, alkynes, and other unsaturated substrates.
Investigating insertion reactions into various bonds (e.g., C-H, X-H).
Utilizing this compound in multicomponent reactions to rapidly increase molecular complexity.
Applying computational chemistry to predict and understand new reactivity modes.
The continued exploration of this compound's reactivity holds significant promise for the development of new and efficient synthetic methodologies with applications in medicinal chemistry, materials science, and other fields.
Q & A
Q. What experimental strategies are recommended for synthesizing methoxyketene with high purity, and how can its stability be maintained during characterization?
this compound is highly reactive due to its ketene moiety, requiring inert conditions (e.g., argon atmosphere) and low-temperature synthesis (-78°C) to prevent dimerization or decomposition . Characterization via low-temperature NMR (e.g., NMR at -40°C) is critical to capture its transient structure. Gas-phase FTIR spectroscopy can confirm the C=O and C=C stretching frequencies (e.g., 2120 cm for ketene C=O) .
Q. How should researchers design experiments to investigate this compound’s reactivity in Staudinger-type reactions with imines?
Use a combination of in situ generation of this compound (e.g., from methoxyacetyl chloride via dehydrohalogenation) and stereochemically defined imines. Monitor reaction progress via NMR to track intermediate formation (e.g., zwitterionic intermediates) and employ chiral auxiliaries to probe stereochemical outcomes .
Advanced Research Questions
Q. How can computational methods resolve contradictions in stereochemical outcomes of this compound-imine reactions?
Density Functional Theory (DFT) studies at the M06-2X/6-311++G(d,p) level reveal that stereodivergence arises from transition-state geometries (e.g., noncoplanar attack angles) and imine isomerization barriers. For example, (Z)-imines exhibit higher nucleophilicity (1.85 meV vs. 1.58 meV for (E)-imines), but (E)-imines form intermediates with lower activation energy (ΔG‡ = 7.5 kcal/mol difference) . Validate computational predictions with kinetic isotope effect (KIE) experiments.
Q. What methodologies are effective in analyzing conflicting data on this compound’s regioselectivity in cycloaddition reactions?
- Step 1: Compare raw datasets from multiple studies (e.g., substituent effects on [2+2] vs. [4+2] cycloadditions) using multivariate analysis.
- Step 2: Assess bias risks (e.g., solvent polarity variations) and indirectness (e.g., animal vs. computational models) using GRADE criteria .
- Step 3: Replicate experiments under standardized conditions (e.g., THF at 0°C) and report confidence intervals for rate constants .
Q. How can researchers optimize the reproducibility of this compound-based catalytic systems?
- Documentation: Provide full synthetic protocols in Supporting Information, including batch-specific reagent purity (e.g., >99% methoxyacetyl chloride) and spectrometer calibration data .
- Validation: Use independent techniques (e.g., X-ray crystallography for zwitterionic intermediates) to confirm structural assignments .
- Ethics: Disclose all failed attempts (e.g., polymerization under aerobic conditions) to prevent publication bias .
Methodological Guidelines
Q. What criteria should govern the selection of spectroscopic techniques for this compound analysis?
Prioritize techniques that capture dynamic behavior:
- Time-resolved UV-Vis : Track ketene decay kinetics (λ~300 nm).
- Cryogenic X-ray diffraction : Resolve transient intermediates at 100 K .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 73.0284 for this compound) .
Q. How should contradictory literature on this compound’s thermal stability be addressed in grant proposals?
- Hypothesis-driven framework : Propose experiments to test specific variables (e.g., solvent dielectric effects on half-life).
- Risk mitigation : Allocate resources for alternative synthetic routes (e.g., photolytic generation) if thermal decomposition exceeds 50% .
Data Presentation Standards
Table 1. Key Parameters for this compound Reactivity Studies
| Parameter | Optimal Range | Technique | Reference |
|---|---|---|---|
| Synthesis Temperature | -78°C to -40°C | Cryogenic reactor | |
| Reaction Solvent | Dry THF or CHCl | Anhydrous conditions | |
| NMR Shift () | 195-200 ppm (C=O) | Low-temperature NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
